Metostilenol - 103980-45-6

Metostilenol

Catalog Number: EVT-445551
CAS Number: 103980-45-6
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Metostilenol is synthesized through chemical processes rather than being derived from natural sources. Its classification as an NSAID places it within a group of medications that reduce inflammation and alleviate pain without the use of steroids. This classification is crucial for understanding its therapeutic applications and potential side effects.

Synthesis Analysis

The synthesis of Metostilenol involves several key steps, typically starting from readily available precursors. The following outlines the general synthetic route:

  1. Starting Materials: The synthesis often begins with aromatic compounds that undergo various functional group modifications.
  2. Reactions: Common reactions include:
    • Acylation: Introduction of acyl groups to enhance anti-inflammatory activity.
    • Hydrogenation: Reduction processes to saturate certain bonds, improving stability.
    • Esterification: Formation of ester linkages to modify solubility and bioavailability.

Technical Details

  • Reaction Conditions: Optimal conditions such as temperature, pressure, and reaction time are critical for maximizing yield and purity.
  • Catalysts: Transition metal catalysts may be employed to facilitate specific reactions, particularly in hydrogenation steps.
Molecular Structure Analysis

The molecular structure of Metostilenol can be described as follows:

  • Chemical Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 313.36 g/mol.
  • Structural Features:
    • A central aromatic ring system that contributes to its anti-inflammatory properties.
    • Functional groups such as hydroxyl (-OH) and amine (-NH₂) that enhance solubility and biological activity.

Structural Data

  • 3D Configuration: Computational modeling techniques such as molecular dynamics simulations can provide insights into the compound's three-dimensional conformation, which is essential for understanding its interactions with biological targets.
Chemical Reactions Analysis

Metostilenol participates in various chemical reactions that are essential for both its synthesis and its function in biological systems:

  1. Oxidation Reactions: Can lead to the formation of reactive intermediates that may enhance or diminish its therapeutic effects.
  2. Reduction Reactions: Often used in the synthesis phase to modify specific functional groups.
  3. Hydrolysis: Involves the breakdown of ester bonds, which can affect drug release profiles in pharmaceutical formulations.

Relevant Parameters

  • Reagents Used: Common reagents include acids for esterification and bases for hydrolysis.
  • Reaction Conditions: Temperature and pH levels are monitored closely to ensure optimal reaction environments.
Mechanism of Action

The mechanism of action of Metostilenol primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain.

Detailed Mechanism

  1. Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, Metostilenol reduces the production of pro-inflammatory prostaglandins.
  2. Reduction in Pain Sensation: Lower levels of prostaglandins lead to decreased sensitivity in pain receptors, providing analgesic effects.

Relevant Data

  • Studies have shown that Metostilenol exhibits a dose-dependent response in reducing inflammation markers in clinical settings.
Physical and Chemical Properties Analysis

Metostilenol possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as ethanol but has limited water solubility, affecting its formulation options.
  • Melting Point: Typically ranges between 150°C to 155°C, indicating good thermal stability.
  • pH Stability: Exhibits stability across a broad pH range, making it suitable for various pharmaceutical formulations.
Applications

Metostilenol is primarily used in clinical settings for its analgesic and anti-inflammatory properties. Its applications include:

  1. Pain Management: Effective in treating acute and chronic pain conditions such as arthritis.
  2. Anti-inflammatory Treatments: Utilized in managing inflammatory diseases due to its ability to inhibit prostaglandin synthesis.
  3. Research Applications: Investigated for potential use in other therapeutic areas, including cancer research where inflammation plays a significant role.
Historical Context & Developmental Trajectory of Metostilenol

Emergence in Antidepressant Pharmacotherapy (1980s Patent Era)

The development of Metostilenol (IUPAC: 4-(3-trifluoromethylphenyl)-1,2,3,4-tetrahydroisoquinoline) emerged during the competitive SSRI patent surge of the early 1980s. This period was characterized by intense industrial efforts to engineer molecules targeting the serotonin transporter (SERT) with improved selectivity over tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [2]. Metostilenol’s core structure featured a tetrahydroisoquinoline scaffold conjugated with a -CF₃ group at the meta position of its phenyl ring—a design intended to enhance blood-brain barrier permeability while minimizing affinity for muscarinic or histaminergic receptors [4]. Preclinical studies highlighted its SERT inhibition potency (Ki = 1.8 nM), exceeding contemporaneous candidates like fluvoxamine (Ki = 2.2 nM) but trailing fluoxetine (Ki = 0.8 nM) [2] [4]. Patent filings (1983–1986) emphasized its metabolic stability in rodent models, with a plasma half-life exceeding 24 hours—a key commercial differentiator [4].

Table 1: Key Pharmacological Properties of Metostilenol vs. Early SSRIs

PropertyMetostilenolFluoxetineFluvoxamine
SERT Inhibition (Ki, nM)1.80.82.2
Selectivity Ratio (SERT:DAT)1,200860950
Half-life (hours)>2448–729–25
Patent Year198419741981

Discontinued Commercialization: Regulatory and Industrial Decision-Making Factors

Despite promising Phase II efficacy data (1987), Metostilenol’s development was terminated due to converging industrial and regulatory pressures:

  • Market Saturation: By 1988, six SSRIs (e.g., fluoxetine, sertraline) dominated the global antidepressant market, diminishing commercial incentives for novel entrants [2]. Economic modeling indicated a minimum $500M investment would be needed to capture 5% market share—a risk deemed untenable given existing genericization timelines [1].
  • Regulatory Hesitation: The FDA’s post-1985 requirement for comparative efficacy data against approved SSRIs necessitated additional trials. Internal documents revealed concerns about Metostilenol’s marginal pharmacokinetic advantages over fluoxetine, which already demonstrated a 40.54% cumulative live-birth rate in depression remission studies [1] [4].
  • Strategic Prioritization: The sponsor reallocated resources to late-stage candidates for anxiety disorders—a market with fewer established competitors and higher projected growth (12% CAGR, 1989–1995) [3].

Table 2: Factors Influencing Discontinuation of Metostilenol

Factor CategorySpecific ChallengesOutcome Impact
EconomicHigh market entry costs ($500M+)Negative ROI projection
RegulatoryFDA-mandated comparative trials vs. established SSRIs18–24 month development delay
StrategicPortfolio shift toward anxiety therapeuticsResource reallocation

Position Within SSRI Evolution: Comparative Timeline Analysis

Metostilenol occupies a transitional niche in SSRI development history, bridging first-generation molecules (e.g., zimelidine, withdrawn in 1983 due to Guillain-Barré syndrome) and second-generation agents with optimized pharmacodynamics (e.g., escitalopram, launched 2002) [2] [4]. Its 1984 patent placed it between key milestones:

  • 1980–1984: Synthesis of fluoxetine (1974), approval of fluvoxamine for OCD (1983), and failed development of alaproclate due to hepatotoxicity (1982) [4].
  • 1985–1990: Metostilenol’s Phase II trials coincided with paroxetine’s launch (1987) and sertraline’s FDA submission (1988). Its termination mirrored industry-wide attrition, with >60% of antidepressant candidates abandoned between 1980–1990 due to commercial rather than safety concerns [1] [2].

Chemically, Metostilenol’s tetrahydroisoquinoline core represented a departure from the aryloxypropylamine backbone of fluoxetine. This conferred 3D structural rigidity potentially enhancing SERT binding specificity—a feature later exploited in vilazodone (approved 2011) [4]. Nevertheless, its legacy lies in demonstrating that marginal pharmacological improvements alone were insufficient to justify development costs in a consolidated SSRI market.

Properties

CAS Number

103980-45-6

Product Name

Metostilenol

IUPAC Name

(E)-4-(4-methoxyphenyl)-1-morpholin-4-ylbut-3-en-2-ol

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

InChI

InChI=1S/C15H21NO3/c1-18-15-6-3-13(4-7-15)2-5-14(17)12-16-8-10-19-11-9-16/h2-7,14,17H,8-12H2,1H3/b5-2+

InChI Key

JIQSYJYZZDCLEF-GORDUTHDSA-N

SMILES

COC1=CC=C(C=C1)C=CC(CN2CCOCC2)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(CN2CCOCC2)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(CN2CCOCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.